molecular formula C20H24O5 B14956739 ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B14956739
M. Wt: 344.4 g/mol
InChI Key: IGAHODXMYTWMNA-UHFFFAOYSA-N
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Description

Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with the molecular formula C19H24O5. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl vanillin and 3-methyl-2-butenyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: Ethyl vanillin is first alkylated with 3-methyl-2-butenyl bromide to form the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 3-{4-methyl-7-[(3-methyl-2-butenyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

    4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one: Similar structure but lacks the propanoate group.

    4-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one: Similar structure but lacks the ethyl group.

    3-benzyl-4-methyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one: Similar structure but has a benzyl group instead of an ethyl group

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C20H24O5/c1-5-23-19(21)9-8-17-14(4)16-7-6-15(24-11-10-13(2)3)12-18(16)25-20(17)22/h6-7,10,12H,5,8-9,11H2,1-4H3

InChI Key

IGAHODXMYTWMNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC=C(C)C)OC1=O)C

Origin of Product

United States

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